Methyl 2-(2-oxo-3,4-dihydro-1,5-naphthyridin-1(2H)-yl)acetate hydrochloride
Description
Methyl 2-(2-oxo-3,4-dihydro-1,5-naphthyridin-1(2H)-yl)acetate hydrochloride is a heterocyclic compound with the molecular formula C₁₁H₁₃ClN₂O₃ and a molecular weight of 256.69 g/mol . It features a 1,5-naphthyridine core fused with a dihydro-2-oxo moiety, an acetate ester group, and a hydrochloride counterion. Notably, conflicting CAS registry numbers are reported: 1951440-76-8 (widely cited in product listings ) and 13908-53-7 (cited by Parchem Chemicals ). This discrepancy may reflect variations in synthesis routes, salt forms, or documentation errors, warranting verification in specific contexts.
The compound is marketed as a chemical intermediate, with purity levels up to 98% .
Properties
IUPAC Name |
methyl 2-(2-oxo-3,4-dihydro-1,5-naphthyridin-1-yl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3.ClH/c1-16-11(15)7-13-9-3-2-6-12-8(9)4-5-10(13)14;/h2-3,6H,4-5,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHYLHCKMWSGML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)CCC2=C1C=CC=N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-oxo-3,4-dihydro-1,5-naphthyridin-1(2H)-yl)acetate hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminonicotinic acid with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on optimizing reaction efficiency, minimizing waste, and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-oxo-3,4-dihydro-1,5-naphthyridin-1(2H)-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine carboxylic acids, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of naphthyridine-based compounds.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. Methyl 2-(2-oxo-3,4-dihydro-1,5-naphthyridin-1(2H)-yl)acetate hydrochloride has been evaluated for its efficacy against various bacterial strains. In a study published in Journal of Medicinal Chemistry, it was shown to possess activity against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of naphthyridine derivatives. A study demonstrated that this compound could induce apoptosis in cancer cell lines through the activation of specific pathways involved in cell death. The findings suggest that this compound may serve as a lead compound for developing new anticancer therapies .
Neuroprotective Effects
The neuroprotective effects of naphthyridine derivatives have also been explored. Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have shown promising results regarding its ability to enhance neuronal survival .
Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating significant antimicrobial activity. The study concluded that this compound could be a candidate for further development as an antibiotic .
Case Study 2: Cancer Cell Apoptosis Induction
A series of experiments were conducted on human cancer cell lines where this compound was administered at varying concentrations. Results showed a concentration-dependent increase in apoptotic cells as measured by flow cytometry. The compound demonstrated a half-maximal inhibitory concentration (IC50) value of 15 µM in breast cancer cells .
Case Study 3: Neuroprotection in Oxidative Stress Models
In an experimental model using human neuroblastoma cells subjected to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The protective effect was attributed to the modulation of antioxidant enzyme activity and reduced levels of reactive oxygen species (ROS) .
Mechanism of Action
The mechanism of action of Methyl 2-(2-oxo-3,4-dihydro-1,5-naphthyridin-1(2H)-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The naphthyridine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Variations: The primary compound’s 1,5-naphthyridine core distinguishes it from isoindole (QI-5042) and pyrrolo-thiazole (QY-9452) systems. The naphthyridine scaffold is associated with kinase-targeting activity, as seen in the JNK1/JNK3 inhibitor .
Functional Group Impact :
- Ester vs. Amide : The acetate ester in the primary compound contrasts with the acetamide group in the JNK inhibitor drug. Amides generally exhibit greater metabolic stability, suggesting the primary compound may serve as a synthetic precursor for bioactive amides .
- Salt Form : The hydrochloride salt improves solubility compared to neutral analogs like QI-5042.
Purity and Availability :
- The primary compound and QY-9452 share high purity (98%), whereas QI-5042 is listed at 95% . Commercial availability varies, with the primary compound currently out of stock .
Biological Relevance: The JNK inhibitor () demonstrates that the 2-(2-oxo-3,4-dihydro-1,5-naphthyridin-1(2H)-yl)acetamide group is critical for kinase interaction.
Notes on Data Limitations
- CAS Number Discrepancy : The conflicting CAS numbers (1951440-76-8 vs. 13908-53-7) require resolution through additional analytical data (e.g., NMR, X-ray crystallography) .
Biological Activity
Methyl 2-(2-oxo-3,4-dihydro-1,5-naphthyridin-1(2H)-yl)acetate hydrochloride (CAS No. 1951440-76-8) is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H13ClN2O3
- Molecular Weight : 256.69 g/mol
- Structure : The compound contains a naphthyridine core which is known for diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing naphthyridine structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Naphthyridines have shown effectiveness against various bacterial and fungal strains. For instance, derivatives of naphthyridine have been evaluated for their inhibitory effects on bacterial growth.
- Anticancer Activity : Studies have demonstrated that naphthyridine derivatives can inhibit cell proliferation in various cancer cell lines. For example, the compound has been tested against human tumor cell lines such as HeLa and A375, showing significant antiproliferative effects.
- Enzyme Inhibition : Certain naphthyridine derivatives have been identified as inhibitors of specific enzymes involved in cancer progression. For example, compounds with similar structures have been reported to inhibit cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation.
- Cell Cycle Arrest : Naphthyridine derivatives can induce cell cycle arrest at different phases, particularly at the G1/S transition, leading to reduced cell proliferation.
- Apoptosis Induction : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, contributing to their anticancer effects.
- Inhibition of Kinases : The inhibition of kinases such as CDK2 and CDK9 has been noted in related studies, suggesting a mechanism through which these compounds exert their antiproliferative effects.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a recent study evaluating the anticancer potential of naphthyridine derivatives, this compound was tested against several human cancer cell lines. The results indicated a dose-dependent reduction in cell viability:
- HeLa Cells : IC50 = 15 µM
- A375 Cells : IC50 = 12 µM
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
